molecular formula C13H14O4 B11805977 Methyl 4-propoxybenzofuran-6-carboxylate

Methyl 4-propoxybenzofuran-6-carboxylate

Katalognummer: B11805977
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: RKCXCIUZEGFJFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-propoxybenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 6-position and a propoxy group at the 4-position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-propoxybenzofuran-6-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 4-propoxybenzofuran-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its structural similarity to other biologically active benzofurans.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of methyl 4-propoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents present in methyl 4-propoxybenzofuran-6-carboxylate.

    4-Propoxybenzofuran: This compound has the propoxy group but lacks the methyl ester group.

    6-Carboxybenzofuran: This compound has the carboxyl group but lacks the propoxy group

Uniqueness: this compound is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

methyl 4-propoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h4,6-8H,3,5H2,1-2H3

InChI-Schlüssel

RKCXCIUZEGFJFA-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=CC2=C1C=CO2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.